molecular formula C27H23FN4O B4754676 N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide

N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide

Cat. No. B4754676
M. Wt: 438.5 g/mol
InChI Key: CNDJEGRUBVFCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H23FN4O and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.18558953 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have diverse biological activities and are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis for industrial production .

properties

IUPAC Name

N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O/c28-25-14-12-22(13-15-25)26-24(20-32(30-26)17-7-16-29)19-31(18-21-8-3-1-4-9-21)27(33)23-10-5-2-6-11-23/h1-6,8-15,20H,7,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDJEGRUBVFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide
Reactant of Route 3
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.